2-(5-Fluoro-1H-indazol-3-YL)ethanamine
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Overview
Description
2-(5-Fluoro-1H-indazol-3-YL)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 5-position of the indazole ring in this compound imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor . The final step involves the alkylation of the indazole with ethylamine under basic conditions .
Industrial Production Methods
Industrial production of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1H-indazol-3-YL)ethanamine undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Fluoroindazole oxides.
Reduction: Fluoroindazole amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
2-(5-Fluoro-1H-indazol-3-YL)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-1H-indol-3-YL)ethanamine: Similar structure but with an indole ring instead of an indazole ring.
5-Fluoroindazole: Lacks the ethanamine side chain.
1H-Indazole-3-ethanamine: Lacks the fluorine atom at the 5-position.
Uniqueness
2-(5-Fluoro-1H-indazol-3-YL)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine side chain, which confer distinct chemical and biological properties .
Properties
CAS No. |
910405-63-9 |
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Molecular Formula |
C9H10FN3 |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10FN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
YVWOZHPIRITIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CCN |
Origin of Product |
United States |
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